Farnesyl triphosphate

RNA Ligation Enzyme Kinetics Nucleotide Chemistry

Farnesyl triphosphate (FTP) is a polyprenol triphosphate where the isoprenoid moiety is the C15 farnesyl group. It is a key intermediate in isoprenoid metabolism, distinct from the more common farnesyl diphosphate (FPP) by an additional phosphate group.

Molecular Formula C15H29O10P3
Molecular Weight 462.31 g/mol
Cat. No. B1236296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl triphosphate
Molecular FormulaC15H29O10P3
Molecular Weight462.31 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C
InChIInChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/b14-9+,15-11+
InChIKeyQIOOKVHMPPJVHS-YFVJMOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Triphosphate: A Distinct Isoprenoid Phosphate for Specialized Enzymatic and Metabolic Studies


Farnesyl triphosphate (FTP) is a polyprenol triphosphate where the isoprenoid moiety is the C15 farnesyl group [1]. It is a key intermediate in isoprenoid metabolism, distinct from the more common farnesyl diphosphate (FPP) by an additional phosphate group. FTP acts as a substrate for specific enzymes such as T4 RNA ligase and farnesyl-diphosphate kinase (EC 2.7.4.18), and has been identified as an endogenous cellular metabolite, with levels modulated by Nm23 proteins [2]. Understanding its unique properties is crucial for studies in terpenoid biosynthesis, prenylation, and the development of enzyme inhibitors.

The Inadvisability of Substituting Farnesyl Triphosphate with Other Isoprenoid Phosphates in Research


Farnesyl triphosphate cannot be interchanged with its structural analogs, such as farnesyl diphosphate or geranyl triphosphate, without significantly altering experimental outcomes. The terminal phosphate number and isoprenoid chain length critically dictate enzyme specificity and catalytic efficiency. Head-to-head data reveal that these compounds exhibit drastically different kinetic parameters and inhibition profiles, even for the same enzyme. For instance, farnesyl triphosphate is a far superior substrate for T4 RNA ligase than farnesyl diphosphate, with a >13-fold higher catalytic efficiency [1]. Conversely, a specific biosynthetic kinase shows absolute specificity for the farnesyl structure, proving that the triphosphate derivatives of other isoprenoids do not participate in the same metabolic pathways [2].

Verifiable Performance Advantages of Farnesyl Triphosphate in Relevant Biochemical Systems


>13-Fold Higher Catalytic Efficiency of Farnesyl Triphosphate for T4 RNA Ligase vs. Farnesyl Diphosphate

In a direct head-to-head comparison, farnesyl triphosphate demonstrated a catalytic efficiency (Kcat/Km) that was over 13 times greater than that of farnesyl diphosphate for T4 RNA ligase. The Kcat/Km values were determined to be 166 for farnesyl triphosphate and 12.1 for farnesyl diphosphate [1]. This demonstrates that the triphosphate form is by far the kinetically preferred substrate for this important ligase.

RNA Ligation Enzyme Kinetics Nucleotide Chemistry Substrate Specificity

4-Fold Higher Specific Activity of Farnesyl Triphosphate for T4 RNA Ligase vs. Farnesyl Diphosphate

A comparison of specific activities for T4 RNA ligase (EC 6.5.1.3) shows that farnesyl triphosphate is a much better substrate than its diphosphate counterpart. The specific activity recorded was 0.016 µmol/min/mg for farnesyl triphosphate, compared to only 0.004 µmol/min/mg for (2E,6E)-farnesyl diphosphate [1]. This represents a 4-fold increase in substrate turnover.

Enzyme Assays Specific Activity RNA Ligation Substrate Profiling

Differential Substrate Inhibition Profile of Farnesyl Triphosphate vs. Key Analogs for T4 RNA Ligase

The inhibitory effect of excess substrate provides another clear point of differentiation. When substrate concentration was increased from 0.3 mM to 0.8 mM, the synthesis reaction catalyzed by T4 RNA ligase was inhibited to different extents. Farnesyl diphosphate caused near-total inhibition (99%), while farnesyl triphosphate exhibited a slightly lower, yet still potent, inhibition (96%). In stark contrast, the elongation analog geranyl triphosphate showed only 32% inhibition under the same conditions [1].

Substrate Inhibition Enzyme Regulation Ligase Mechanism Reaction Optimization

Absolute Inability of Geranyl and Geranylgeranyl Analogs to Serve as Substrates for Farnesyl-Diphosphate Kinase

The sole known biosynthetic route for farnesyl triphosphate is the phosphorylation of farnesyl diphosphate by a specific kinase (EC 2.7.4.18) found in organisms like Gibberella fujikuroi. This enzyme demonstrates absolute specificity, providing a unique functional role for farnesyl triphosphate. The kinase does not phosphorylate the pyrophosphate esters of trans-geraniol or trans-geranylgeraniol, meaning geranyl triphosphate or geranylgeranyl triphosphate cannot be formed by this pathway [1]. This proves that farnesyl triphosphate, and not its analogs, is the dedicated metabolite in this gibberellin-related biosynthetic process.

Biosynthetic Pathway Kinase Specificity Gibberellin Biosynthesis Metabolic Engineering

Target Application Scenarios for Farnesyl Triphosphate Based on Empirical Evidence


High-Efficiency Synthesis of ATP Derivatives via T4 RNA/DNA Ligases

For researchers synthesizing mevalonate-pppA or mev-ppppA type ATP derivatives, farnesyl triphosphate is the unequivocal substrate of choice. Its >13-fold higher catalytic efficiency (Kcat/Km of 166 vs 12.1) and 4-fold higher specific activity compared to farnesyl diphosphate [1] will maximize product yield and minimize enzyme usage, directly improving the cost-effectiveness and scalability of producing these specialized nucleotide conjugates.

Definitive Studies on the Farnesyl-Diphosphate Kinase Pathway and Gibberellin Biosynthesis

Experimental protocols that aim to characterize the activity of farnesyl-diphosphate kinase (EC 2.7.4.18) or study gibberellin precursor biosynthesis in fungi must employ farnesyl triphosphate. The absolute specificity of this kinase for the farnesyl moiety means that using geranyl or geranylgeranyl triphosphate analogs will result in a null biochemical outcome, as they are not accepted as substrates [1]. Only farnesyl triphosphate can serve as the authentic product standard or downstream precursor in these pathways.

Calibration and Quantification in Cellular Metabolomics

Given that farnesyl triphosphate has been identified as an endogenous cellular metabolite, with its levels correlating to Nm23 protein activity [1], it serves as an essential analytical standard. Unlike its analogs, a validated quantitative method tracking farnesyl triphosphate provides a direct readout of farnesyl-diphosphate kinase activity in vivo, a function that cannot be fulfilled by monitoring the more common farnesyl diphosphate or its geranyl counterparts.

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